sulfosuccinimidyl (4-azidophenyldithio)propionate sulfosuccinimidyl (4-azidophenyldithio)propionate
Brand Name: Vulcanchem
CAS No.: 102568-45-6
VCID: VC0012806
InChI: InChI=1S/C13H12N4O7S3/c14-16-15-8-1-3-9(4-2-8)26-25-6-5-12(19)24-17-11(18)7-10(13(17)20)27(21,22)23/h1-4,10H,5-7H2,(H,21,22,23)
SMILES: C1C(C(=O)N(C1=O)OC(=O)CCSSC2=CC=C(C=C2)N=[N+]=[N-])S(=O)(=O)O
Molecular Formula: C13H12N4O7S3
Molecular Weight: 432.5 g/mol

sulfosuccinimidyl (4-azidophenyldithio)propionate

CAS No.: 102568-45-6

Main Products

VCID: VC0012806

Molecular Formula: C13H12N4O7S3

Molecular Weight: 432.5 g/mol

sulfosuccinimidyl (4-azidophenyldithio)propionate - 102568-45-6

CAS No. 102568-45-6
Product Name sulfosuccinimidyl (4-azidophenyldithio)propionate
Molecular Formula C13H12N4O7S3
Molecular Weight 432.5 g/mol
IUPAC Name 1-[3-[(4-azidophenyl)disulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid
Standard InChI InChI=1S/C13H12N4O7S3/c14-16-15-8-1-3-9(4-2-8)26-25-6-5-12(19)24-17-11(18)7-10(13(17)20)27(21,22)23/h1-4,10H,5-7H2,(H,21,22,23)
Standard InChIKey XKSOTQXTPALQMY-UHFFFAOYSA-N
SMILES C1C(C(=O)N(C1=O)OC(=O)CCSSC2=CC=C(C=C2)N=[N+]=[N-])S(=O)(=O)O
Canonical SMILES C1C(C(=O)N(C1=O)OC(=O)CCSSC2=CC=C(C=C2)N=[N+]=[N-])S(=O)(=O)O
Synonyms sulfo-SADP
sulfosuccinimidyl (4-azidophenyldithio)propionate
PubChem Compound 128116
Last Modified Dec 03 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator